Cyanic acid, 2,7-naphthalenediyl ester
Overview
Description
Cyanic acid, 2,7-naphthalenediyl ester is a chemical compound known for its unique structure and properties. It belongs to the class of cyanate esters, which are widely used in various industrial applications due to their excellent thermal and mechanical properties. This compound is particularly notable for its stability and reactivity, making it a valuable material in scientific research and industrial processes.
Preparation Methods
The synthesis of cyanic acid, 2,7-naphthalenediyl ester typically involves the reaction of cyanic acid with 2,7-dihydroxynaphthalene. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods often involve the use of cyanogen halides and phenols or alcohols to produce cyanate esters. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Cyanic acid, 2,7-naphthalenediyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester can lead to the formation of naphthoquinones, while reduction can yield naphthalenediols .
Scientific Research Applications
Cyanic acid, 2,7-naphthalenediyl ester has a wide range of applications in scientific research In chemistry, it is used as a precursor for the synthesis of various organic compounds In biology, it is employed in the study of enzyme mechanisms and protein interactionsIndustrially, it is used in the production of high-performance materials, such as advanced composites for aerospace and electronics .
Mechanism of Action
The mechanism of action of cyanic acid, 2,7-naphthalenediyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .
Comparison with Similar Compounds
Cyanic acid, 2,7-naphthalenediyl ester is unique among cyanate esters due to its specific structure and properties. Similar compounds include other cyanate esters, such as cyanic acid, phenyl ester and cyanic acid, methyl ester. These compounds share some common characteristics, such as high thermal stability and reactivity, but differ in their specific applications and reactivity profiles. The unique structure of this compound makes it particularly suitable for certain applications, such as the synthesis of complex organic molecules and the study of enzyme mechanisms .
Properties
IUPAC Name |
(7-cyanatonaphthalen-2-yl) cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c13-7-15-11-3-1-9-2-4-12(16-8-14)6-10(9)5-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIWROJVVHYHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC#N)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401652 | |
Record name | Cyanic acid, 2,7-naphthalenediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93120-66-2 | |
Record name | Cyanic acid, 2,7-naphthalenediyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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